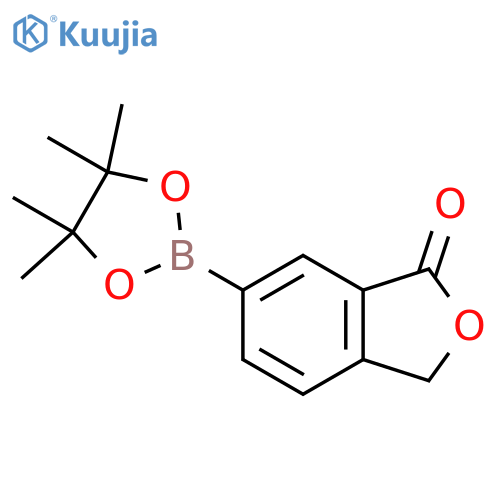

Cas no 862081-38-7 (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one)

862081-38-7 structure

商品名:6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one 化学的及び物理的性質

名前と識別子

-

- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one

- DTXSID201154323

- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

- EN300-12600584

- SCHEMBL1240023

- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one

- CS-0311011

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1(3H)-one

- 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one

- WYVNPLWFLYLLAQ-UHFFFAOYSA-N

- 862081-38-7

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(3H)-isobenzofuranone

- Z2049761916

- A923130

- 1(3H)-Isobenzofuranone, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

-

- インチ: 1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-8-17-12(16)11(9)7-10/h5-7H,8H2,1-4H3

- InChIKey: WYVNPLWFLYLLAQ-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C=CC3COC(C=3C=2)=O)OC(C)(C)C1(C)C

計算された属性

- せいみつぶんしりょう: 260.1219892g/mol

- どういたいしつりょう: 260.1219892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.8Ų

じっけんとくせい

- 密度みつど: 1.17±0.1 g/cm3(Predicted)

- ふってん: 422.3±45.0 °C(Predicted)

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12600584-5.0g |

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one |

862081-38-7 | 95% | 5g |

$2525.0 | 2023-05-06 | |

| Enamine | EN300-12600584-0.05g |

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one |

862081-38-7 | 95% | 0.05g |

$202.0 | 2023-05-06 | |

| Enamine | EN300-12600584-10.0g |

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one |

862081-38-7 | 95% | 10g |

$3746.0 | 2023-05-06 | |

| Chemenu | CM217556-1g |

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one |

862081-38-7 | 95% | 1g |

$983 | 2022-08-31 | |

| eNovation Chemicals LLC | D965318-500mg |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one |

862081-38-7 | 95% | 500mg |

$665 | 2024-08-03 | |

| A2B Chem LLC | BA56536-250mg |

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one |

862081-38-7 | 95% | 250mg |

$489.00 | 2024-04-19 | |

| Enamine | EN300-12600584-500mg |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one |

862081-38-7 | 95.0% | 500mg |

$679.0 | 2023-10-02 | |

| Aaron | AR01KYN8-50mg |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one |

862081-38-7 | 95% | 50mg |

$303.00 | 2025-02-17 | |

| 1PlusChem | 1P01KYEW-100mg |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one |

862081-38-7 | 95% | 100mg |

$434.00 | 2024-04-21 | |

| A2B Chem LLC | BA56536-100mg |

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one |

862081-38-7 | 95% | 100mg |

$352.00 | 2024-04-19 |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one 関連文献

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

862081-38-7 (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one) 関連製品

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:862081-38-7)6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2-benzofuran-1-one

清らかである:99%

はかる:1g

価格 ($):891.0